FGFR3 Inhibitory Potency: Fgfr3-IN-1 Compared to Debio 1347 and Clinical FGFR Inhibitors
Fgfr3-IN-1 inhibits FGFR3 with an IC₅₀ of 12 nM in cell‑free enzymatic assays . In cross‑study comparisons, this potency is approximately 2‑fold weaker than Debio 1347 (FGFR3 IC₅₀ 22 nM) [1] and approximately 10‑fold weaker than clinical‑stage pan‑FGFR inhibitors such as infigratinib (FGFR3 IC₅₀ ~1.0 nM) and erdafitinib (FGFR3 IC₅₀ ~3.0 nM) [1]. These quantitative differences indicate that Fgfr3-IN-1 provides moderate FGFR3 inhibitory activity suitable for preclinical mechanistic studies where complete pathway shutdown is not required, or where lower potency may reduce off‑target toxicity in certain experimental models.
| Evidence Dimension | FGFR3 enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 12 nM |
| Comparator Or Baseline | Debio 1347: 22 nM; Infigratinib: 1.0 nM; Erdafitinib: 3.0 nM |
| Quantified Difference | ~2‑fold more potent than Debio 1347; ~10‑fold less potent than infigratinib/erdafitinib |
| Conditions | Cell‑free enzymatic assay (Z'‑Lyte or similar FRET‑based method) |
Why This Matters
Understanding the relative FGFR3 potency allows investigators to select Fgfr3-IN-1 as a moderate‑potency tool compound when complete FGFR3 blockade may be undesirable or when benchmarking against weaker inhibitors like Debio 1347.
- [1] Cancer Treatment Reviews. Table 3: Target selectivity and binding features of FGFRi. https://www.cancertreatmentreviews.com/action/showFullTableHTML?isHtml=true&tableId=t0015&pii=S0305-7372(21)00018-9 (accessed 2026). View Source
